molecular formula C8H12N6O3 B12740498 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide CAS No. 100562-96-7

5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide

Cat. No.: B12740498
CAS No.: 100562-96-7
M. Wt: 240.22 g/mol
InChI Key: LMJXHNVUWFAKLE-OUKQBFOZSA-N
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Description

5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a triazenyl group, and an acetyloxy functional group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the imidazole ring, followed by the introduction of the triazenyl group and the acetyloxy functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the triazenyl group or other functional groups.

    Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The triazenyl group may play a role in inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Lacks the acetyloxy group, which may affect its reactivity and applications.

    5-(3-((Methoxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.

Uniqueness

The presence of the acetyloxy group in 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide makes it unique, providing distinct reactivity and potential applications compared to similar compounds. This functional group can be easily modified, offering versatility in chemical synthesis and research applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

100562-96-7

Molecular Formula

C8H12N6O3

Molecular Weight

240.22 g/mol

IUPAC Name

[[(E)-(5-carbamoyl-1H-imidazol-4-yl)diazenyl]-methylamino]methyl acetate

InChI

InChI=1S/C8H12N6O3/c1-5(15)17-4-14(2)13-12-8-6(7(9)16)10-3-11-8/h3H,4H2,1-2H3,(H2,9,16)(H,10,11)/b13-12+

InChI Key

LMJXHNVUWFAKLE-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)OCN(C)/N=N/C1=C(NC=N1)C(=O)N

Canonical SMILES

CC(=O)OCN(C)N=NC1=C(NC=N1)C(=O)N

Origin of Product

United States

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